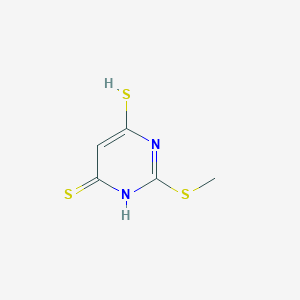
N-(Diphosphonomethyl)-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphosphonomethyl)-N-methylglycine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both phosphonomethyl and methylglycine groups, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphosphonomethyl)-N-methylglycine typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Phosphorous Acid+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
N-(Diphosphonomethyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted glycine compounds.
科学研究应用
N-(Diphosphonomethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of herbicides and as a chelating agent in various industrial processes.
作用机制
The mechanism of action of N-(Diphosphonomethyl)-N-methylglycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonomethyl group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-N-methylalanine: Similar in structure but with an additional methyl group on the amino acid backbone.
N-(Diphosphonomethyl)glycine: Lacks the methyl group present in N-(Diphosphonomethyl)-N-methylglycine.
Uniqueness
This compound is unique due to the presence of both phosphonomethyl and methylglycine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
86451-86-7 |
|---|---|
分子式 |
C4H11NO8P2 |
分子量 |
263.08 g/mol |
IUPAC 名称 |
2-[diphosphonomethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI 键 |
HXUQIWPUXBVDGE-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


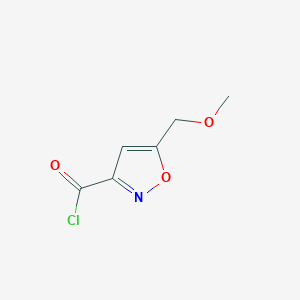
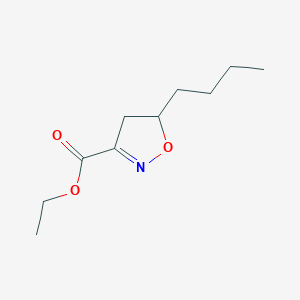
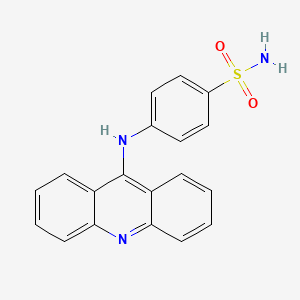
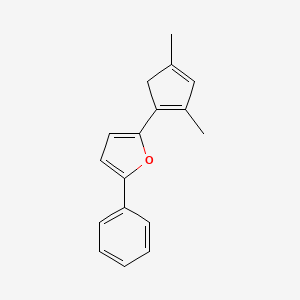

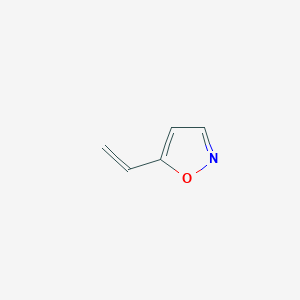
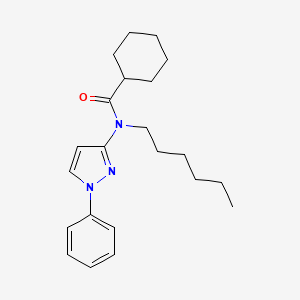

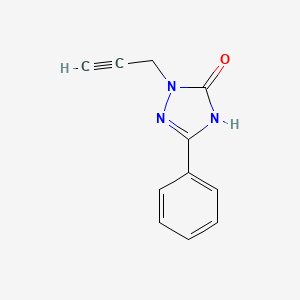
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
